5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its molecular formula is C₁₆H₁₁BrN₄S, with a molecular weight of 328.2 g/mol . Key structural elements include:
- A thiophene ring at position 7, contributing to π-π stacking interactions and modulating solubility.
- A 1,7-dihydro-triazolo[1,5-a]pyrimidine backbone, a scaffold known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
This compound’s uniqueness lies in the synergistic combination of a brominated aromatic system and a sulfur-containing heterocycle, which distinguishes it from other triazolopyrimidine derivatives .
Properties
IUPAC Name |
5-(3-bromophenyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4S/c16-11-4-1-3-10(7-11)12-8-13(14-5-2-6-21-14)20-15(19-12)17-9-18-20/h1-9,13H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGYBQLPJOIBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(N3C(=NC=N3)N2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420872 | |
| Record name | 5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423136-62-3 | |
| Record name | 5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and do not require the use of any catalysts, making the process efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot catalyst-free procedure mentioned above provides a scalable and efficient approach for its synthesis
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include C-nucleophiles, oxidizing agents, and halogenating agents. The reactions are typically carried out under mild conditions, often without the need for strong bases or acids .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions can yield stable dihydro derivatives, while oxidation reactions can lead to the formation of nitro-substituted triazolopyrimidines .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which are essential for cell division. This mechanism is particularly relevant in the context of its anticancer properties, as it can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit structural and functional diversity based on substituent variations. Below is a comparative analysis of 5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies:
Halogen Effects :
- Bromine at position 5 (target compound) enhances electrophilicity and target binding compared to fluorine or chlorine analogs, as seen in its higher inhibitory activity in histamine release assays .
- Fluorine-substituted derivatives (e.g., 5-(4-fluorophenyl) analog) exhibit stronger anticancer activity due to increased electronegativity and membrane permeability .
Heterocycle Influence :
- The thiophene ring in the target compound improves π-stacking interactions with aromatic residues in enzymes, a feature absent in phenyl- or pyridinyl-substituted analogs .
- Pyrazolo[1,5-a]pyrimidine analogs (e.g., pyrazolo derivatives) show reduced solubility compared to triazolopyrimidines due to the absence of nitrogen-rich triazole rings .
Substituent Positioning :
- Methoxy groups at the 3,4-positions (e.g., in compound 13) enhance solubility by 30% compared to bromine or methyl substitutions .
- Methylsulfanyl groups (e.g., in compound 14) increase electron density, improving interactions with cysteine-rich enzyme active sites .
Biological Activity Trends: Brominated triazolopyrimidines (target compound and compound 13) show broad-spectrum kinase inhibition, while CF₃-substituted analogs are more selective for phosphodiesterase (PDE) targets . Thiophene-containing derivatives (target compound) exhibit lower cytotoxicity in normal cells compared to trifluoromethyl-substituted analogs, suggesting a better therapeutic index .
Biological Activity
5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a compound that belongs to the class of triazolo-pyrimidines. Its unique structure, characterized by the presence of a bromophenyl group and a thiophene ring integrated into a triazolo-pyrimidine core, suggests potential for significant biological activity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and comparative effectiveness against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. The synthetic pathways often leverage the reactivity of the bromine atom to facilitate further functionalization or to enhance binding interactions with biological targets.
Biological Activity Overview
Research indicates that triazolo-pyrimidine derivatives exhibit diverse biological activities such as:
- Anticancer : Numerous studies have shown that compounds within this class can inhibit cancer cell proliferation through various mechanisms.
- Antimicrobial : Some derivatives demonstrate significant antibacterial and antifungal properties.
- Antiviral : Certain triazolo-pyrimidines have been noted for their antiviral activities.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Tubulin Polymerization : Some derivatives are known to inhibit tubulin polymerization, which is critical for cell division. This mechanism is particularly relevant in anticancer activity.
- Signaling Pathway Modulation : Compounds in this class can affect various signaling pathways (e.g., ERK signaling), leading to altered cell cycle progression and apoptosis in cancer cells.
Comparative Biological Activity
A comparative analysis of structurally similar compounds reveals insights into the specific biological activities associated with different substitutions on the triazolo-pyrimidine scaffold. The following table summarizes key findings from various studies:
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| 5-(Phenyl)-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | Phenyl instead of bromo-substituted phenyl | Antimicrobial | - |
| 5-(4-Chlorophenyl)-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | Chlorinated instead of brominated | Anticancer | - |
| 6-(Thienyl)-[1,2,4]triazolo[1,5-a]pyrimidines | Different heteroatom substitutions | Antiviral | - |
Case Studies
Several studies have highlighted the efficacy of triazolo-pyrimidine derivatives against specific cancer cell lines:
- Anticancer Activity : A study demonstrated that a related compound exhibited IC50 values of 9.47 μM against MGC-803 cells and showed significant inhibition of growth and colony formation in vitro .
- Mechanistic Insights : Another study indicated that certain derivatives could induce G2/M phase arrest in cancer cells while modulating key proteins involved in apoptosis .
- Broad-Spectrum Activity : The compound's structural characteristics allow it to act against various pathogens; for instance, derivatives have shown potential as both antibacterial and antifungal agents .
Q & A
Q. What are the optimized synthetic protocols for 5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step condensation reactions. A common approach is the cyclization of 3-amino-1,2,4-triazole derivatives with substituted β-keto esters and aromatic aldehydes. For example, microwave-assisted synthesis under controlled temperatures (e.g., 323 K for 30 min) in ethanol/water mixtures can improve yield and reduce side reactions . However, reagent selection is critical: TMDP (tetramethylenediamine piperazine) is efficient but toxic, requiring strict safety protocols, while piperidine alternatives may face regulatory restrictions .
Q. How can structural characterization of this compound be performed to confirm its identity?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : Analyze and spectra to verify substituent positions (e.g., bromophenyl protons resonate at δ 7.14–7.41 ppm) .
- X-ray crystallography : Resolve the triazolopyrimidine core’s planarity and dihedral angles with substituents (e.g., planar bicyclic system with deviations <0.034 Å) .
- Mass spectrometry : Confirm molecular weight (e.g., 493.4 g/mol for related derivatives) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Enzyme inhibition : Test against kinases or proteases using fluorometric assays.
- Antimicrobial activity : Use microdilution methods (MIC values) against bacterial/fungal strains.
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of triazolopyrimidine derivatives?
Substituent effects are critical:
| Substituent Position | Functional Group | Observed Impact |
|---|---|---|
| 5-position | Bromophenyl | Enhances hydrophobic interactions with target proteins . |
| 7-position | Thiophene | Improves π-π stacking in enzyme binding pockets . |
| Triazole core | Methyl groups | Modulates solubility and metabolic stability . |
For example, replacing bromophenyl with fluorophenyl reduces steric hindrance but may decrease binding affinity .
Q. How can contradictions in biological activity data be resolved?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity validation : Use HPLC-MS (>95% purity) to exclude side-product interference.
- Dose-response curves : Repeat assays across multiple concentrations to confirm EC/IC trends.
- Target specificity : Perform molecular docking (e.g., AutoDock Vina) to identify off-target interactions .
Q. What advanced techniques are used to study interactions with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K) in real-time.
- Cryo-EM/X-ray co-crystallography : Resolve compound-protein complexes at atomic resolution (e.g., triazolopyrimidine binding to ATP pockets) .
- Metabolomics : Track metabolic stability using liver microsomes and LC-MS/MS .
Methodological Challenges
Q. How to optimize reaction yields while minimizing hazardous reagents?
Q. How to address spectral data ambiguities in characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., thiophene vs. phenyl protons).
- Dynamic NMR : Study rotational barriers in hindered substituents (e.g., bromophenyl groups) .
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
